molecular formula C15H14ClNO B1183978 N-benzyl-2-(3-chlorophenyl)acetamide

N-benzyl-2-(3-chlorophenyl)acetamide

Cat. No.: B1183978
M. Wt: 259.733
InChI Key: PPCYWULVJNZMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-chlorophenyl)acetamide is a synthetic organic compound that serves as a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. It belongs to a class of N-benzyl acetamide derivatives that have demonstrated significant biological activities in scientific studies. Particularly, structural analogues of this compound have been extensively investigated for their potent anticonvulsant properties . Research on similar compounds has shown that the N-benzyl acetamide moiety is a critical pharmacophore, with studies indicating that specific derivatives can act as highly effective anticonvulsants in maximal electroshock seizure tests, sometimes showing efficacy comparable to established drugs like phenytoin . Furthermore, it is important to note that stereochemistry can play a crucial role in the biological activity of such compounds; for instance, the (R)-stereoisomer of a related anticonvulsant molecule was found to be significantly more active than its (S)-counterpart . Beyond neuroscience applications, closely related chemical structures, such as those featuring a 3-chloro-4-hydroxyphenyl group, have also been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including melanoma and prostate cancer, highlighting the potential of this chemical class in oncology research . The compound is presented for research purposes as part of combinatorial chemistry libraries and for the exploration of new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.733

IUPAC Name

N-benzyl-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c16-14-8-4-7-13(9-14)10-15(18)17-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)

InChI Key

PPCYWULVJNZMHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Crystal Packing and Hydrogen Bonding

The position and nature of substituents on the phenyl ring profoundly impact the solid-state geometry and intermolecular interactions of acetamides. Key comparisons include:

  • N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide (Li et al., 2008a) and N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide (Li et al., 2008b): These ortho- and di-substituted analogues exhibit distinct hydrogen-bonding patterns. In their crystal structures, N–H···O interactions form chains along the c-axis, similar to the target compound. However, the presence of methyl or additional chlorine substituents in ortho positions introduces steric hindrance, altering dihedral angles between aromatic rings and influencing packing efficiency .
  • N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide: Meta-substitution with a chlorine atom results in a monoclinic crystal system (space group P2₁/c), with one molecule per asymmetric unit. The electron-withdrawing chlorine enhances dipole interactions, stabilizing the lattice compared to methyl-substituted analogues .
  • N-Benzyl-2-(3-Chloro-4-Hydroxyphenyl)Acetamide :
    The addition of a hydroxyl group at the para position introduces O–H···O hydrogen bonds alongside N–H···O interactions, creating a more complex supramolecular architecture. The dihedral angle between the chlorophenyl and naphthalene rings in related structures (e.g., 60.5° in N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide ) highlights the conformational flexibility imparted by meta-substitution .

Table 1: Crystallographic and Physical Properties of Selected Analogues
Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Crystal System Space Group Hydrogen Bonding
N-Benzyl-2-(3-Chlorophenyl)Acetamide 3-Cl, N-Benzyl 259.73 Data not reported Data not reported Data not reported Likely N–H···O (inferred)
N-(3-Chlorophenyl)Acetamide 3-Cl, N-H 169.61 349.8 Data not reported Data not reported N–H···O (if crystallized)
N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide 2,6-Cl, N-Benzyl 324.19 Data not reported Monoclinic P2₁/c N–H···O chains along c-axis
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide 3-Cl, 4-F, Naphthyl 319.75 421 Monoclinic P2₁/c N–H···O, C–H···π interactions

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene under inert atmospheric conditions to prevent hydrolysis of the acid chloride. Triethylamine (TEA) is employed as a base to neutralize the hydrochloric acid generated during the reaction. A molar ratio of 1:1.2 (benzylamine to acid chloride) ensures complete conversion while minimizing side products.

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DCMPrevents hydrolysis
Temperature0–25°CBalances reaction rate/side reactions
BaseTriethylamine (TEA)Efficient HCl neutralization
PurificationRecrystallization (Hexane:EtOAc)Achieves >95% purity

Yields for this method typically range between 75% and 85%, with purity exceeding 95% after recrystallization. The use of alternative solvents, such as tetrahydrofuran (THF), has been explored but results in lower yields due to competitive side reactions.

Carbodiimide-Mediated Coupling

For laboratories lacking access to 3-chlorophenylacetyl chloride, carbodiimide-mediated coupling offers a viable alternative. This method involves activating 3-chlorophenylacetic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with benzylamine.

Mechanistic Insights and Protocol

The carboxylic acid group of 3-chlorophenylacetic acid is activated via formation of an O-acylisourea intermediate in the presence of EDC and hydroxybenzotriazole (HOBt). Benzylamine then displaces the intermediate to form the amide bond.

Key Steps :

  • Activation : 3-Chlorophenylacetic acid (1.0 equiv) is stirred with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.

  • Coupling : Benzylamine (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 12–24 hours.

  • Workup : The reaction is quenched with aqueous NaHCO₃, and the product is extracted with DCM.

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDCM8297
DCC/DMAPTHF6891

This method avoids handling moisture-sensitive acid chlorides but requires rigorous purification via column chromatography (SiO₂, CHCl₃/MeOH 9:1) to remove excess reagents.

Multi-Step Synthesis Approaches

Multi-step syntheses are employed to access this compound from simpler precursors, enabling structural diversification. One such route involves the Friedel-Crafts acylation of chlorobenzene followed by amidation.

Friedel-Crafts Pathway

  • Acylation : Chlorobenzene reacts with acetyl chloride in the presence of AlCl₃ to form 3-chlorophenylacetophenone.

  • Oxidation : The ketone is oxidized to 3-chlorophenylacetic acid using KMnO₄ in acidic conditions.

  • Amidation : The acid is coupled with benzylamine via EDC/HOBt as described in Section 2.

This route achieves an overall yield of 58% but introduces complexity due to intermediate purification steps.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and automated purification systems are employed to produce this compound at kilogram scales.

Process Optimization

  • Reactor Type : Tubular flow reactors enable precise temperature control (±2°C) and reduce reaction times by 40% compared to batch reactors.

  • Solvent Recovery : Distillation units recycle DCM, reducing material costs by 30%.

  • Crystallization : Anti-solvent crystallization (hexane) achieves 99% purity with minimal yield loss.

ParameterLaboratory ScaleIndustrial Scale
Yield75–85%88–92%
Purity95–97%98–99%
Production Rate10 g/day50 kg/week

Comparative Analysis of Synthetic Routes

A critical evaluation of the four methods reveals trade-offs between simplicity, yield, and scalability:

MethodAdvantagesLimitations
Direct AcylationHigh yield, simplicityRequires acid chloride
Carbodiimide CouplingAvoids acid chloridesCostly reagents, longer steps
Multi-Step SynthesisStructural flexibilityLow overall yield
Industrial ProductionScalability, cost efficiencyHigh initial capital investment

Quality Control and Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards. Key techniques include:

  • NMR Spectroscopy : Confirms the presence of benzyl (δ 4.5–4.7 ppm) and chlorophenyl (δ 7.1–7.3 ppm) protons.

  • IR Spectroscopy : Identifies amide C=O stretches at 1680 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹.

  • HPLC : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .

Q & A

Q. What are the key synthetic routes and optimization strategies for N-benzyl-2-(3-chlorophenyl)acetamide?

The synthesis typically involves multi-step reactions, such as coupling 3-chlorophenylacetic acid derivatives with benzylamine under controlled conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (12–24 hours) under nitrogen atmosphere .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl group at δ 4.4 ppm, chlorophenyl protons at δ 7.2–7.5 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELXL or WinGX to determine bond lengths (e.g., C-Cl: 1.74 Å) and dihedral angles between aromatic rings (e.g., 60.5° in related acetamides) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 274.08) .

Q. What are the common chemical reactions and stability challenges associated with this compound?

Reactivity is influenced by the acetamide backbone and chlorophenyl group:

  • Hydrolysis : Susceptibility to acidic/basic conditions (e.g., 6M HCl at 80°C cleaves the amide bond) .
  • Oxidation : Chlorophenyl ring stability under oxidative conditions (e.g., KMnO4_4 in acetone may degrade the ring) .
  • Photodegradation : Light-sensitive; storage in amber vials at -20°C is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

SAR strategies include:

  • Substituent variation : Synthesizing analogs with electron-withdrawing groups (e.g., nitro, fluoro) at the 3-chlorophenyl position to assess kinase inhibition potency .
  • Pharmacophore modeling : Using Schrödinger Suite or AutoDock to map interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Biological assays : Dose-response curves (IC50_{50}) in cell-based models (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., EGFR kinase assays) .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Discrepancies arise from polymorphism or solvent effects. Mitigation involves:

  • Multi-technique validation : Cross-referencing XRD data with DFT-calculated structures (e.g., Gaussian 09 with B3LYP/6-31G** basis set) .
  • Dynamic NMR : Variable-temperature 1^1H NMR to study conformational flexibility (e.g., rotameric equilibria in the acetamide group) .
  • Powder XRD : To rule out polymorphic forms affecting melting points or solubility .

Q. What methodologies are effective for optimizing synthetic scalability without compromising purity?

Scalability requires:

  • Flow chemistry : Continuous synthesis in microreactors (e.g., 2-chlorophenylacetic acid and benzylamine in a 1:1 ratio at 50°C) to enhance reproducibility .
  • Green solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) to improve safety profiles .
  • Process analytical technology (PAT) : In-line FTIR monitoring for real-time reaction control .

Q. How can computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Glide to simulate binding to receptors (e.g., dopamine D2 receptor, ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR models : Machine learning (e.g., Random Forest) to correlate substituent effects with IC50_{50} values .

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